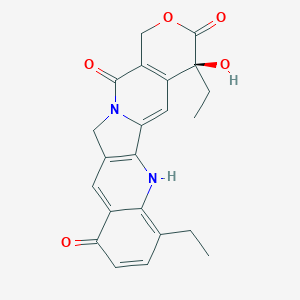

12-Ethyl-9-hydroxycamptothecin

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUQFLSWWSXTSZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Total Synthesis of 12-Ethyl-9-hydroxycamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Camptothecin (B557342), a pentacyclic quinoline (B57606) alkaloid isolated from Camptotheca acuminata, is a potent inhibitor of DNA topoisomerase I. This mechanism of action has led to the development of several clinically approved anticancer drugs, such as topotecan (B1662842) and irinotecan. The modification of the camptothecin scaffold has been a fertile area of research, aiming to improve efficacy, solubility, and pharmacokinetic profiles. 12-Ethyl-9-hydroxycamptothecin is a specific analog whose detailed synthetic route is not extensively documented in peer-reviewed journals. This guide proposes a viable total synthesis based on well-established synthetic transformations in camptothecin chemistry.

The proposed retrosynthetic analysis, illustrated below, disconnects the target molecule into key building blocks that can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed in a convergent manner. The key steps involve the synthesis of a substituted aminobenzophenone (the ABC-ring precursor) and a pyridone-lactone moiety (the DE-ring synthon), followed by their condensation and cyclization to form the pentacyclic core. Subsequent functionalization at the C-9 and C-12 positions would yield the target molecule.

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following protocols are hypothetical and based on analogous transformations found in the literature for similar camptothecin derivatives.

Synthesis of the ABC-Ring Precursor

Step 1: Friedel-Crafts Acylation of 3-Ethylanisole

-

Reaction: 3-Ethylanisole is acylated with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst to yield a substituted benzophenone (B1666685).

-

Protocol: To a stirred solution of 3-ethylanisole (1.0 eq) and aluminum chloride (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C, a solution of 2-nitrobenzoyl chloride (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Nitration of the Benzophenone Intermediate

-

Reaction: The benzophenone intermediate is nitrated to introduce a nitro group that will be later reduced to the amine required for the Friedländer condensation.

-

Protocol: The product from the previous step (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 2 hours and then poured onto crushed ice. The precipitate is filtered, washed with water, and dried.

Step 3: Reduction of the Dinitro Compound

-

Reaction: The two nitro groups are reduced to amino groups.

-

Protocol: The dinitro compound (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired aminobenzophenone (ABC-ring precursor).

Synthesis of the DE-Ring Synthon (Chiral Pyrone)

The synthesis of the chiral DE-ring synthon is a well-established process in camptothecin synthesis and can be achieved through various published methods. A common approach involves the asymmetric cyclization of a precursor derived from glutamic acid or other chiral starting materials. For the purpose of this guide, we will assume the availability of the requisite chiral pyrone lactone.

Assembly of the Pentacyclic Core and Final Functionalizations

Step 4: Friedländer Annulation

-

Reaction: The ABC-ring precursor is condensed with the DE-ring synthon in the presence of a catalyst to form the pentacyclic core of camptothecin.

-

Protocol: A mixture of the aminobenzophenone (1.0 eq), the chiral pyrone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is heated to reflux with a Dean-Stark trap for 24 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the pentacyclic intermediate.

Step 5: Hydroxylation at C-9

-

Reaction: A hydroxyl group is introduced at the C-9 position. This can be a challenging transformation and may require a multi-step sequence involving, for example, directed ortho-metalation followed by reaction with an electrophilic oxygen source.

-

Protocol (Proposed): The pentacyclic intermediate (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.2 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour. A solution of a suitable electrophilic oxygen source (e.g., a peroxide or a borate (B1201080) ester followed by oxidation) in THF is then added. The reaction is allowed to warm to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.

Step 6: Introduction of the Ethyl Group at C-12

-

Reaction: An ethyl group is introduced at the C-12 position. This is another challenging step and might be approached via a palladium-catalyzed cross-coupling reaction on a halogenated precursor or through a Friedel-Crafts type reaction if the aromatic ring is sufficiently activated.

-

Protocol (Proposed via Halogenation and Cross-Coupling):

-

Halogenation: The product from Step 5 is halogenated at the C-12 position using a reagent such as N-bromosuccinimide (NBS) in a suitable solvent.

-

Suzuki Coupling: The resulting 12-bromo intermediate (1.0 eq) is reacted with ethylboronic acid (1.5 eq) in the presence of a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and a base (e.g., K2CO3, 2.0 eq) in a mixture of toluene and water. The reaction mixture is heated at 90 °C for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product, this compound, is purified by preparative HPLC.

-

Quantitative Data (Expected)

The following tables summarize the expected quantitative data for the key intermediates and the final product. These values are estimates based on data reported for structurally similar compounds in the literature.

Table 1: Summary of Reaction Yields

| Step | Reaction | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | 75-85 |

| 2 | Nitration | 80-90 |

| 3 | Reduction | >90 |

| 4 | Friedländer Annulation | 60-70 |

| 5 | C-9 Hydroxylation | 30-40 |

| 6 | C-12 Ethylation | 50-60 |

Table 2: Expected Spectroscopic Data for this compound

| Data Type | Expected Values |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, characteristic signals for the ethyl groups, and the protons of the lactone ring. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbons of the lactone and pyridone rings, and the aliphatic carbons of the ethyl groups. |

| Mass Spec (HRMS) | Calculated m/z for C22H20N2O5 [M+H]⁺. |

| Purity (HPLC) | >95% |

Conclusion

This technical guide presents a plausible and detailed synthetic route for the total synthesis of this compound. While based on established chemical principles for the synthesis of camptothecin analogs, the proposed pathway requires experimental validation. The successful execution of this synthesis would provide valuable material for further biological evaluation and could contribute to the development of new and improved topoisomerase I inhibitors for cancer therapy. This document serves as a foundational resource for researchers embarking on the synthesis of this and other novel camptothecin derivatives.

The Core Mechanism of 12-Ethyl-9-hydroxycamptothecin as a Topoisomerase I Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 12-Ethyl-9-hydroxycamptothecin, a potent derivative of camptothecin, as a topoisomerase I (Top1) inhibitor. It is important to note that extensive research and literature primarily identify this compound as 7-Ethyl-10-hydroxycamptothecin (SN-38) , the highly active metabolite of the anticancer drug irinotecan. This guide will proceed under the well-established understanding that this compound is synonymous with SN-38. We will delve into the molecular interactions with the Top1-DNA complex, the cytotoxic consequences, and the cellular pathways that are activated in response to the induced DNA damage. This document includes a compilation of quantitative data on its cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Introduction: The Role of Topoisomerase I and the Advent of Camptothecins

DNA topoisomerase I is a vital nuclear enzyme that resolves topological stress in DNA by inducing transient single-strand breaks during replication, transcription, and recombination. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the cleavage complex, which allows for controlled rotation of the DNA strand before religation.

Camptothecins are a class of cytotoxic alkaloids that specifically target Top1. This compound (SN-38) is a highly potent semi-synthetic derivative that has demonstrated significant antitumor activity. Its mechanism of action lies in its ability to trap the Top1-DNA cleavage complex, converting the transient single-strand break into a permanent and lethal lesion.

Molecular Mechanism of Action

The antitumor activity of this compound (SN-38) is a multi-step process that culminates in the induction of apoptosis in rapidly dividing cancer cells.

2.1. Binding to the Topoisomerase I-DNA Complex:

Unlike inhibitors that prevent enzyme-substrate binding, this compound acts as an interfacial inhibitor. It binds to the transient Top1-DNA cleavage complex, forming a stable ternary complex. This binding prevents the religation of the single-strand DNA break. The cytotoxic effects of SN-38 are exerted by binding to the Top1-DNA complex and preventing the re-ligation of the DNA strand, which leads to the formation of lethal DNA breaks.

2.2. The "Poisoned" Complex and DNA Damage:

The stabilization of the cleavage complex by this compound is the pivotal event in its mechanism of action. During the S-phase of the cell cycle, the advancing replication fork collides with this trapped complex. This collision results in the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB). These DSBs are challenging for the cell to repair and are potent triggers of cell cycle arrest and apoptosis.

Figure 1: Mechanism of Topoisomerase I Inhibition by this compound (SN-38).

Quantitative Data: Cytotoxicity of this compound (SN-38)

The cytotoxic potency of SN-38 has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cancer Type | Cell Line | IC50 (nM) |

| Colon Cancer | HCT-116 | 3.3 - 50 |

| Colon Cancer | HT29 | 130 |

| Colon Cancer | LoVo | 20 |

| Hepatocellular Carcinoma | BEL-7402 | 13 |

| Leukemia | HL-60 | 19 |

| Cervical Cancer | HeLa | 22 - 38.8 |

| Lung Cancer | A549 | 91 |

| Breast Cancer | MCF-7 | ~6890 (as part of a formulation) |

| Gastric Cancer | OCUM-2M | 6.4 |

| Gastric Cancer | OCUM-8 | 2.6 |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented is a summary from multiple sources for comparative purposes.

Experimental Protocols

4.1. Topoisomerase I Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Top1, which is the relaxation of supercoiled plasmid DNA.

-

Principle: Supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart. In the presence of Top1, the supercoiled plasmid is relaxed. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled form.

-

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Top1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound (SN-38) dissolved in DMSO

-

Sterile deionized water

-

Stop buffer/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 30% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

2 µL 10x Top1 Assay Buffer

-

0.5 µg supercoiled plasmid DNA

-

Varying concentrations of this compound (or DMSO for control)

-

Sterile deionized water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until there is adequate separation of supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Expected Results: The control lane with Top1 and no inhibitor will show predominantly relaxed DNA. With increasing concentrations of this compound, a dose-dependent increase in the amount of supercoiled DNA will be observed.

Figure 2: Experimental Workflow for the Topoisomerase I Relaxation Assay.

4.2. DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavage complex.

-

Principle: A radiolabeled DNA oligonucleotide with a specific Top1 cleavage site is incubated with the enzyme and the test compound. The formation of the covalent complex is detected by the appearance of a shorter, cleaved DNA fragment after protein denaturation and gel electrophoresis.

-

Materials:

-

Human Topoisomerase I

-

Custom synthesized oligonucleotide with a high-affinity Top1 cleavage site

-

[γ-³²P]ATP and T4 polynucleotide kinase for 5'-end labeling, or other suitable radiolabeling method

-

10x Top1 Cleavage Buffer (similar to relaxation buffer, may vary)

-

This compound (SN-38)

-

Stop solution (e.g., formamide (B127407) with loading dyes)

-

Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea)

-

1x TBE buffer

-

-

Procedure:

-

Radiolabel the oligonucleotide substrate.

-

Set up the cleavage reactions (20 µL) on ice:

-

2 µL 10x Top1 Cleavage Buffer

-

Radiolabeled oligonucleotide substrate

-

Varying concentrations of this compound

-

Human Topoisomerase I

-

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of stop solution and heating at 90-95°C for 5 minutes to denature the proteins and DNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Perform electrophoresis at a high voltage.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

-

Expected Results: An increase in the intensity of the cleaved DNA fragment in the presence of this compound compared to the control indicates stabilization of the cleavage complex.

4.3. Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (SN-38)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the drug concentration to determine the IC50 value.

Downstream Signaling Pathways

The DNA double-strand breaks induced by this compound trigger a complex cellular response, primarily involving the DNA Damage Response (DDR) and apoptotic pathways.

5.1. DNA Damage Response (DDR):

Upon the formation of DSBs, sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex are recruited to the damage sites. This initiates a signaling cascade, primarily through the ataxia-telangiectasia mutated (ATM) kinase. ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (CHK2) and the histone variant H2AX (forming γH2AX), leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.

5.2. Apoptosis Induction:

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The DDR pathway can activate the tumor suppressor protein p53, which in turn can upregulate the expression of pro-apoptotic proteins like BAX and PUMA. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to the dismantling of the cell.

Figure 3: Downstream Signaling Pathways Activated by this compound.

Conclusion

This compound (SN-38) is a highly effective topoisomerase I inhibitor with a well-defined mechanism of action. By stabilizing the Top1-DNA cleavage complex, it induces lethal DNA double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data on its cytotoxicity, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals working with this class of compounds. A thorough understanding of its molecular interactions and the downstream cellular responses is critical for its continued investigation and the development of novel anticancer therapies.

The Genesis of a Potent Antitumor Agent: An In-depth Technical Guide to the Discovery and Developmental History of SN-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN-38 (7-ethyl-10-hydroxycamptothecin) stands as a pivotal molecule in the landscape of cancer chemotherapy. As the active metabolite of the prodrug irinotecan (B1672180), SN-38 exerts its potent cytotoxic effects through the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair. This technical guide provides a comprehensive overview of the discovery and developmental journey of SN-38, from its origins as a derivative of camptothecin (B557342) to its role as a key component in modern oncology. We delve into its mechanism of action, the metabolic conversion from irinotecan, and the key experimental methodologies used to characterize its activity. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using the DOT language for Graphviz. This document serves as a detailed resource for researchers and professionals engaged in the ongoing efforts to refine and optimize topoisomerase I-targeted cancer therapies.

Discovery and Historical Context: From Camptothecin to a Clinical Powerhouse

The story of SN-38 is intrinsically linked to the discovery of camptothecin, a natural alkaloid isolated from the bark and wood of the Chinese "happy tree," Camptotheca acuminata, in the 1960s.[1] While camptothecin demonstrated significant antitumor activity, its clinical development was hampered by poor water solubility and unpredictable toxicity.[2] This led to a concerted effort by medicinal chemists to synthesize more soluble and tolerable analogs.[3][4]

In the late 1980s, a breakthrough was made with the synthesis of irinotecan (CPT-11), a water-soluble derivative of camptothecin.[5] Subsequent research revealed that irinotecan itself is a prodrug, possessing only modest intrinsic activity.[6] Its potent anticancer effects are primarily attributed to its in vivo conversion to the highly active metabolite, SN-38.[6][7] This conversion is predominantly mediated by carboxylesterase enzymes located in the liver, as well as within tumor tissues and plasma.[8][9][10] In vitro studies have demonstrated that SN-38 is 100 to 1,000 times more cytotoxic than irinotecan.[7][11][12][13] Despite its potency, the direct clinical application of SN-38 has been limited by its poor solubility and the instability of its active lactone ring at physiological pH.[14][15] This has spurred the development of novel drug delivery systems, such as liposomal and nanoparticle formulations, to enhance its therapeutic potential.[11][12][15][16]

Mechanism of Action: The Topoisomerase I-DNA-SN-38 Ternary Complex

SN-38 exerts its cytotoxic activity by targeting DNA topoisomerase I, a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[17][18][19][20] Topoisomerase I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[17][20]

SN-38's mechanism of action involves the stabilization of the covalent intermediate formed between topoisomerase I and DNA, known as the "cleavable complex".[17][18] By intercalating into this complex, SN-38 prevents the religation of the DNA strand.[18] When a DNA replication fork encounters this stabilized ternary complex, it leads to the formation of a permanent and lethal double-strand break.[12][17] This irreversible DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptosis (programmed cell death).[17][21]

Quantitative Analysis of SN-38 Activity

The cytotoxic potency and pharmacokinetic profile of SN-38 have been extensively characterized. The following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of SN-38 (µg/mL) | IC50 of Irinotecan (µg/mL) | Fold Difference | Reference(s) |

| MCF-7 | Breast Cancer | 0.031 | - | - | [12] |

| HT1080 | Fibrosarcoma | 0.046 | - | - | [12] |

| HepG2 | Liver Cancer | 0.076 | - | - | [12] |

| HCT116 | Colon Cancer | 0.30 | 21.65 | 72x | [22] |

| KB | Cervical Cancer | 1.61 | 18.29 | 11x | [22] |

| A549 | Lung Cancer | 0.24 | - | - | [22] |

| U87MG | Glioblastoma | 8.44 (as free SN-38) | - | - | [13] |

| SKOV-3 | Ovarian Cancer | 0.032 (as part of a formulation) | - | - | [13] |

| P388 | Murine Leukemia | - | - | - | [23] |

| P388/ADR | Doxorubicin-resistant Murine Leukemia | - | - | - | [23] |

| Capan-1 | Pancreatic Cancer | - | - | - | [23] |

Note: IC50 values can vary significantly based on experimental conditions such as cell density, exposure time, and the specific assay used.

Table 2: Pharmacokinetic Parameters of SN-38 in Preclinical Models

| Species | Dosing | T1/2 (h) | Vdss (L/kg) | Reference(s) |

| Mouse (CD2F1) | LE-SN38 (liposomal) | 6.38 | 2.55 | [23] |

| Dog (Beagle) | LE-SN38 (liposomal) | 1.38 - 6.42 | 1.69 - 5.01 | [23] |

| Rat | 14C-labeled SN-38 | 9.91 (terminal half-life of radioactivity) | - | [23] |

| Children (recurrent solid tumors) | Irinotecan infusion | - | - | [24] |

T1/2: Elimination half-life; Vdss: Volume of distribution at steady state.

Key Experimental Protocols

The characterization of SN-38's activity relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][6][13][25][26][27]

Principle: In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22]

-

Compound Treatment: Prepare serial dilutions of SN-38 in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of SN-38. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[27]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2][25]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[2][6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Topoisomerase I Relaxation Assay

This in vitro assay directly measures the ability of a compound to inhibit the catalytic activity of topoisomerase I.[5][15][17][28]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor like SN-38, this relaxation is prevented. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.[17]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of SN-38 (or vehicle control).[17]

-

Enzyme Addition: Add purified recombinant human topoisomerase I to initiate the reaction.[17]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5][17]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.[5][29]

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.[29]

-

Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light.[29]

-

Analysis: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of SN-38 indicates inhibitory activity.

In Vivo Antitumor Efficacy: Xenograft Models

Xenograft studies in immunocompromised mice are crucial for evaluating the in vivo efficacy of anticancer agents.[1][13][16][23][24][30][31]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[30]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer SN-38 (often in a specific formulation due to its poor solubility) or a vehicle control via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.[13]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor sizes between the treated and control groups to determine the antitumor efficacy of SN-38.

Synthesis of SN-38

The total synthesis of SN-38 is a multi-step process that has been refined to improve efficiency and yield. A common synthetic route involves the following key steps:

-

Preparation of the Tricyclic Ketone Core: The synthesis often begins with the construction of a key tricyclic ketone intermediate.

-

Friedländer Annulation: A critical step is the Friedländer annulation, which involves the condensation of an aminobenzophenone derivative with a functionalized ketone to form the quinoline (B57606) ring system of the camptothecin core.

-

Lactone Ring Formation: The final pentacyclic structure is completed by the formation of the α-hydroxy lactone E-ring, which is essential for its biological activity.

Detailed synthetic schemes and reaction conditions can be found in the organic chemistry literature.[7][10][11]

Conclusion and Future Directions

SN-38 has firmly established its place as a cornerstone of cancer chemotherapy, primarily through its role as the active metabolite of irinotecan. Its potent mechanism of action, targeting the fundamental process of DNA topology, has made it an effective agent against a range of solid tumors. The journey from the discovery of camptothecin to the clinical implementation of irinotecan and the understanding of SN-38's critical role is a testament to the power of medicinal chemistry and pharmacology.

Despite its success, challenges related to SN-38's physicochemical properties and the inter-individual variability in its metabolic activation remain. Future research will undoubtedly focus on the development of novel drug delivery systems to administer SN-38 directly, thereby bypassing the need for metabolic conversion and potentially improving its therapeutic index. Furthermore, a deeper understanding of the molecular mechanisms of resistance to SN-38 will be crucial for the development of combination therapies and strategies to overcome treatment failure. The continued exploration of SN-38 and its derivatives holds great promise for advancing the field of oncology and improving patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. inspiralis.com [inspiralis.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN102250103B - Synthesis method of SN38 or intermediate thereof - Google Patents [patents.google.com]

- 11. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]

- 12. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 13. dovepress.com [dovepress.com]

- 14. Insight on the Interaction between the Camptothecin Derivative and DNA Oligomer Mimicking the Target of Topo I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]

- 19. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 20. ClinPGx [clinpgx.org]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. texaschildrens.org [texaschildrens.org]

- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to 12-Ethyl-9-hydroxycamptothecin: Chemical Structure, Stereochemistry, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of 12-Ethyl-9-hydroxycamptothecin. This potent derivative of camptothecin (B557342) is a key molecule in oncological research due to its powerful inhibitory effects on DNA topoisomerase I.

Chemical Structure and Nomenclature

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid. It is crucial to note that the nomenclature for this compound can vary in literature. The compound is most widely known as 7-Ethyl-10-hydroxycamptothecin or its common name, SN-38 . The CAS number predominantly associated with this compound is 86639-52-3 . Another CAS number, 119577-28-5, has also been associated with the name this compound. For clarity, this guide will use the widely accepted 7-Ethyl-10-hydroxycamptothecin nomenclature and its common name SN-38, while acknowledging the alternative naming convention.

The core structure is a pentacyclic ring system, which includes a pyrrolo[3,4-b]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral α-hydroxy lactone ring (ring E).[][2][3] The ethyl group is located at position 7 and the hydroxyl group at position 10 of the quinoline (B57606) ring system.

Caption: Chemical Structure of 7-Ethyl-10-hydroxycamptothecin (SN-38)

Stereochemistry

The biological activity of 7-Ethyl-10-hydroxycamptothecin is critically dependent on its stereochemistry. The molecule possesses a single chiral center at the C20 position within the E-ring. The active enantiomer has the (S) configuration at this center.[][4] The (R) enantiomer is considered to be pharmacologically inactive. This stereospecificity is crucial for the binding of the molecule to the topoisomerase I-DNA complex.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Ethyl-10-hydroxycamptothecin (SN-38) is presented in the table below.

| Property | Value | References |

| Molecular Formula | C22H20N2O5 | [5][6] |

| Molecular Weight | 392.40 g/mol | [5][6] |

| CAS Number | 86639-52-3 | [5][6][7] |

| Appearance | Light-yellow solid/crystalline powder | [6][7] |

| Melting Point | 217 °C | [5][6] |

| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol (B145695), chloroform; Soluble in DMSO. | [5][7] |

| Optical Rotation | [α]20/D = +21.5 ± 2° (c=0.5 in DMSO) | [6] |

Mechanism of Action: Topoisomerase I Inhibition

7-Ethyl-10-hydroxycamptothecin exerts its potent anticancer activity by inhibiting DNA topoisomerase I.[8][9][10][11] This enzyme is responsible for relaxing supercoiled DNA during replication and transcription.

The proposed mechanism of action involves the following steps:

-

Binding to the Topoisomerase I-DNA Complex: 7-Ethyl-10-hydroxycamptothecin intercalates at the DNA cleavage site and binds to the covalent binary complex formed between topoisomerase I and DNA.

-

Stabilization of the Cleavable Complex: The binding of the drug stabilizes this complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.

-

Induction of DNA Damage: The collision of the replication fork with this stabilized "cleavable complex" leads to the conversion of the single-strand break into a double-strand break.

-

Apoptosis: The accumulation of these double-strand breaks triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).

7-Ethyl-10-hydroxycamptothecin is the active metabolite of the prodrug irinotecan (B1672180) (CPT-11) and is reported to be 100 to 1000 times more potent than irinotecan itself.[3][11][12]

Caption: Mechanism of Topoisomerase I Inhibition by SN-38

Experimental Protocols

Representative Synthesis of 7-Ethyl-10-hydroxycamptothecin

The synthesis of 7-Ethyl-10-hydroxycamptothecin can be achieved through various routes. A common approach involves the condensation of a key tricyclic intermediate with a substituted aminophenol. The following is a representative protocol based on published methods.[13][14][15]

Step 1: Preparation of the Tricyclic Ketone Intermediate

A key intermediate, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, can be synthesized from commercially available starting materials through a multi-step process. This often involves the construction of the indolizine (B1195054) core followed by the formation of the pyranone ring.

Step 2: Condensation Reaction

The tricyclic ketone intermediate is then reacted with 1-(2-amino-5-hydroxyphenyl)propan-1-one (B49435) in a suitable solvent system, such as a mixture of toluene (B28343) and acetic acid, in the presence of an acid catalyst. The reaction mixture is heated to facilitate the condensation and cyclization to form the pentacyclic core of 7-Ethyl-10-hydroxycamptothecin.

Step 3: Purification

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to yield the final product with high purity.

Caption: General Synthesis Workflow for SN-38

Stereochemical Characterization

The stereochemical purity of 7-Ethyl-10-hydroxycamptothecin is critical for its biological activity and is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method:

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IB, or IC), is used.

-

Mobile Phase: A mixture of hexane (B92381) and ethanol or isopropanol (B130326) in various ratios, often with a small amount of an acidic or basic modifier, is employed to achieve separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 380 nm) is used to monitor the elution of the enantiomers.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion

This compound, more commonly known as 7-Ethyl-10-hydroxycamptothecin or SN-38, is a highly potent anticancer agent with a well-defined chemical structure and stereochemistry. Its mechanism of action as a topoisomerase I inhibitor makes it a valuable tool in cancer research and a clinically relevant molecule as the active metabolite of irinotecan. This guide provides a foundational understanding of its key properties and the experimental approaches for its synthesis and characterization, serving as a valuable resource for professionals in the field of drug development.

References

- 2. Camptothecin - Wikipedia [en.wikipedia.org]

- 3. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Camptothecin – Wikipedia [de.wikipedia.org]

- 5. 7-Ethyl-10-Hydroxy-Camptothecin [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 7-Ethyl-10-hydroxycamptothecin | 86639-52-3 [chemicalbook.com]

- 8. 7-Ethyl-10-hydroxycamptothecin - LKT Labs [lktlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dsg-peg2000.com [dsg-peg2000.com]

- 11. SN-38 - Wikipedia [en.wikipedia.org]

- 12. 7-Ethyl-10-hydroxycamptothecin - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 13. US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Ethyl-10-hydroxycamptothecin (SN-38)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-10-hydroxycamptothecin, commonly known as SN-38, is a potent anti-neoplastic agent and the active metabolite of the chemotherapy drug irinotecan.[1][2][3] As a derivative of camptothecin (B557342), its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription.[4][5][6][7][8] The interaction of SN-38 with the topoisomerase I-DNA complex leads to the stabilization of this complex, resulting in DNA single-strand breaks and subsequent cell death.[2][9]

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Ethyl-10-hydroxycamptothecin (SN-38). All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for key physicochemical determinations are also provided, alongside mandatory visualizations of its mechanism of action and a representative experimental workflow.

It is important to note that the compound is occasionally referred to in literature and commercial listings as 12-Ethyl-9-hydroxycamptothecin, associated with CAS number 119577-28-5.[10][11] However, the vast majority of scientific literature and databases identify the compound with CAS number 86639-52-3 as 7-Ethyl-10-hydroxycamptothecin or SN-38.[2][9][12][13][14][15][16][17] This guide will use the more prevalent nomenclature.

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and ultimate therapeutic efficacy. The following tables summarize the key physicochemical data for 7-Ethyl-10-hydroxycamptothecin (SN-38).

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₀N₂O₅ | [1][2][12][14][15] |

| Molecular Weight | 392.41 g/mol | [1][2][12][14][15] |

| Appearance | Light yellow crystallized powder | [9] |

| Melting Point | 228-235 °C | [9] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [18] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Conditions | Source(s) |

| Water Solubility | 11–38 µg/mL | [19][20] | |

| Solubility in DMSO | ~2 mg/mL | [14][15] | |

| Solubility in Dimethylformamide (DMF) | ~0.1 mg/mL | [14][15] | |

| Solubility in DMSO:PBS (1:2) | ~0.3 mg/mL | pH 7.2 | [14][15] |

| LogP (Octanol-Water Partition Coefficient) | 2.73 (ALOGPS predicted) | [21] | |

| pKa (Strongest Acidic) | 9.66 (Predicted) | [21] | |

| pKa (Strongest Basic) | 3.92 (Predicted) | [21] |

Mechanism of Action: Topoisomerase I Inhibition

SN-38 exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. The following diagram illustrates the signaling pathway of this inhibition.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. SN-38, 86639-52-3 | BroadPharm [broadpharm.com]

- 3. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Novel camptothecin derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Ethyl-10-hydroxycamptothecin - LKT Labs [lktlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS#:119577-28-5 | Chemsrc [chemsrc.com]

- 12. scbt.com [scbt.com]

- 13. 7-Ethyl-10-Hydroxycamptothecin | CAS:86639-52-3 | Manufacturer ChemFaces [chemfaces.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. 7-Ethyl-10-hydroxycamptothecin - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 7-ETHYL-10-HYDROXYCAMPTOTHECIN,98% CAS#: 119577-28-5 [m.chemicalbook.com]

- 19. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Biological Activity of 9-Hydroxycamptothecin and its Analogs in Cancer Cell Lines

Introduction

Camptothecin (B557342) (CPT) and its analogs are a class of potent anti-cancer agents first isolated from the Chinese tree Camptotheca acuminata.[1] These compounds have demonstrated significant cytotoxic effects against a wide range of tumors.[1] A key derivative, 9-hydroxycamptothecin (B1649381) (9-HCPT), has been the subject of extensive research due to its enhanced therapeutic properties. This technical guide provides an in-depth overview of the biological activity of 9-HCPT and related compounds in cancer cell lines, focusing on their mechanism of action, cytotoxic activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of camptothecins is DNA topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2][][4]

The process unfolds as follows:

-

Top1-DNA Cleavable Complex: Top1 initiates its function by creating a transient single-strand break in the DNA backbone. It remains covalently bound to the 3'-end of the broken strand, forming a "cleavable complex."

-

CPT Intercalation: Camptothecin compounds exert their effect by intercalating into this Top1-DNA complex.[2][4] This binding event stabilizes the complex, effectively trapping the enzyme on the DNA.

-

Re-ligation Inhibition: The presence of the drug prevents the re-ligation of the broken DNA strand, which is the final step of the Top1 catalytic cycle.[2]

-

Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with these stabilized cleavable complexes.[2]

-

DNA Double-Strand Breaks: This collision converts the single-strand breaks into permanent and lethal DNA double-strand breaks.[2]

-

Cell Cycle Arrest and Apoptosis: The accumulation of extensive DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically in the S and G2/M phases, and subsequent induction of apoptosis (programmed cell death).[2][]

Signaling Pathway Diagram

Structure-Activity Relationship (SAR)

The anti-tumor activity of camptothecin derivatives is highly dependent on their chemical structure. Key SAR findings include:

-

Intact Lactone E-Ring: The α-hydroxy lactone in the E-ring is absolutely essential for activity. The ring can open under physiological pH to an inactive carboxylate form.[2]

-

20(S)-Configuration: The stereochemistry at the C-20 position must be in the (S)-configuration for the compound to be active.[2][5]

-

A and B Ring Substitutions: Modifications at positions 7, 9, and 10 on the A and B rings can significantly modulate the compound's potency, solubility, and pharmacokinetic properties.[6][7] For instance, a hydroxyl group at position 10, as in 9-HCPT's relative 10-HCPT, is known to enhance activity.[7] Substitutions at positions 11 and 12, however, are generally inactivating.[5]

Structure-Activity Relationship Diagram

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of camptothecin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population over a specified time.[8] The table below summarizes representative IC50 values for 9-HCPT and its analogs against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9-Hydroxycamptothecin | Breast Cancer (unspecified) | Data suggests activity; specific IC50 values require targeted search. | [9] |

| 10-Hydroxycamptothecin | K562 (Leukemia) | Varies (used as reference) | [1][10] |

| HT-29 (Colon) | Varies (used as reference) | [1][10] | |

| HepG2 (Liver) | Varies (used as reference) | [1][10] | |

| SN-38 (Active metabolite of Irinotecan) | A549 (Lung) | ~0.001 - 0.0022 | [7] |

| HCT116 (Colon) | ~0.001 - 0.0022 | [7] | |

| MDA-MB-435 (Melanoma) | ~0.001 - 0.0022 | [7] | |

| Topotecan | Rhabdomyosarcoma Lines | Highly active (causes regression) | [11] |

| Colon Adenocarcinoma | Active (causes growth inhibition) | [11] | |

| Novel 9-substituted CPTs | Multiple Lines | Can be in the low nanomolar to picomolar range. | [7][12] |

Note: IC50 values are highly dependent on the specific assay conditions, including incubation time and cell density. This table is for comparative purposes.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1.2–1.8 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).[14] Incubate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of ~570 nm, with a reference wavelength of ~630 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

MTT Assay Workflow Diagram

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[15] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.

Methodology:

-

Cell Seeding and Treatment: Seed cells and treat with the test compound and controls as described for the cytotoxicity assay.

-

Cell Harvesting: Detach cells (e.g., using trypsin-EDTA), collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with phosphate-buffered saline (PBS).[16]

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.[16][17] Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16][17]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[15][16] Use analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity (i.e., late apoptotic or necrotic cells).

Methodology:

-

Cell Harvesting: Collect both adherent and floating cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI to 100 µL of the cell suspension.[18]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[19]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

9-Hydroxycamptothecin and its derivatives remain a cornerstone of anti-cancer research and clinical therapy. Their well-defined mechanism of action, potent cytotoxicity, and clear structure-activity relationships make them a valuable class of compounds for drug development. The experimental protocols detailed in this guide represent standard methodologies for characterizing the biological activity of these and other potential anti-cancer agents, providing a framework for future research and discovery in this critical field.

References

- 1. jocpr.com [jocpr.com]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Breast Cancer Cell Proliferation by 9-Hydroxycamptothecin-Loaded Zeolitic Imidazolate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of 9-dimethylaminomethyl-10-hydroxycamptothecin against xenografts derived from adult and childhood solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 3.2. MTT Cytotoxicity Assay [bio-protocol.org]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. benchchem.com [benchchem.com]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

solubility of 12-Ethyl-9-hydroxycamptothecin in DMSO and other organic solvents

An In-depth Technical Guide to the Solubility of 12-Ethyl-9-hydroxycamptothecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also widely known as 7-Ethyl-10-hydroxycamptothecin or SN-38, is a potent anti-cancer agent. It is the active metabolite of Irinotecan (CPT-11), a chemotherapy drug used in the treatment of various cancers.[1][2] A critical challenge in the preclinical and clinical development of SN-38 is its poor solubility in aqueous solutions and many pharmaceutically acceptable solvents.[2] This technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, presents detailed experimental protocols for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with DMSO being the most common solvent for in vitro studies due to its high solubilizing capacity for this compound. The data below is compiled from various sources.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Source(s) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 83.33 mg/mL (212.36 mM) | [3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ≥11.15 mg/mL | [4] |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Insoluble | [4] |

| Water (H₂O) | H₂O | 18.02 | Insoluble | [4] |

Note: The solubility in DMSO can be influenced by factors such as the purity of the solvent and the use of sonication to aid dissolution.[3] It is recommended to use a new, anhydrous grade of DMSO for preparing stock solutions as it is hygroscopic.[3]

Experimental Protocol: Solubility Determination

The following protocol outlines a standard method for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

-

Thermostatic shaker or incubator

-

High-speed centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube or vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the tube.

-

Equilibration: Securely cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection for the presence of undissolved solid is necessary.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Navigating the Challenges of 12-Ethyl-9-hydroxycamptothecin: An In-Depth Technical Guide to In Vitro and In Vivo Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical stability aspects of 12-Ethyl-9-hydroxycamptothecin, a potent derivative of the topoisomerase I inhibitor, camptothecin (B557342). Understanding the stability of this compound in both laboratory and physiological environments is paramount for the successful development of effective cancer therapeutics. This document delves into the inherent instability of the camptothecin lactone ring, factors influencing its degradation, and the methodologies employed to assess its stability.

The Core Challenge: Lactone Ring Instability

The therapeutic efficacy of this compound, like all camptothecin analogues, is intrinsically linked to the integrity of its five-ring structure, specifically the α-hydroxy-lactone E-ring. This ring is susceptible to a reversible, pH-dependent hydrolysis, converting the active, closed-lactone form into an inactive, open-ring carboxylate form.[1][2][3] At physiological pH (around 7.4), the equilibrium unfortunately favors the inactive carboxylate form, posing a significant hurdle for clinical application.[1][4]

Key Factors Influencing Stability:

-

pH: This is the most critical factor. The lactone ring is relatively stable in acidic conditions (low pH) but rapidly hydrolyzes in neutral to basic conditions (high pH).[2][5]

-

Temperature: Higher temperatures can accelerate the rate of hydrolysis.[6] For instance, stock solutions are often recommended to be stored at -20°C or -80°C to maintain stability.[7]

-

Presence of Proteins: Human serum albumin has been shown to bind preferentially to the carboxylate form, shifting the equilibrium further towards the inactive species and reducing the bioavailability of the active lactone.

-

Formulation: The choice of solvents and excipients in a drug formulation can significantly impact the stability of the compound.[7]

Quantitative Stability Data

Precise quantitative data on the stability of this compound is limited in publicly available literature. However, extensive research on the closely related and clinically relevant analogue, 7-Ethyl-10-hydroxycamptothecin (SN-38), provides valuable insights that can be largely extrapolated. The structural similarities suggest that their stability profiles will be comparable.

Table 1: pH-Dependent Hydrolysis of Camptothecin Analogues (Illustrative Data based on SN-38 and other analogues)

| pH | Predominant Form | Half-life of Lactone (t½) | Equilibrium Ratio (Lactone:Carboxylate) |

| < 5.0 | Lactone | Hours to Days | > 90:10 |

| 6.0 | Mixed | ~ 60 - 90 minutes | ~ 50:50 |

| 7.4 | Carboxylate | < 30 minutes | < 10:90 |

| > 8.0 | Carboxylate | Minutes | < 5:95 |

Note: These values are approximations based on data for similar camptothecin derivatives and are intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols for Stability Assessment

Assessing the in vitro and in vivo stability of this compound solutions requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the lactone and carboxylate forms.[2][8][9]

In Vitro Stability Testing Protocol

This protocol outlines a general procedure for evaluating the stability of this compound in various buffer solutions.

Objective: To determine the rate of hydrolysis of the lactone ring at different pH values.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

HPLC system with a C18 column and UV detector

Methodology:

-

Sample Preparation: A known concentration of the this compound stock solution is added to the pre-warmed (37°C) buffer solutions to initiate the degradation study.

-

Time-Point Sampling: Aliquots are withdrawn at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The reaction in the collected aliquots is immediately quenched by adding an acidic solution (e.g., 1M HCl) to stabilize the lactone form and prevent further hydrolysis.

-

HPLC Analysis: The samples are then analyzed by reverse-phase HPLC. The mobile phase composition is optimized to achieve baseline separation of the lactone and carboxylate peaks. Detection is typically performed using a UV detector at a wavelength where both forms have significant absorbance.

-

Data Analysis: The peak areas of the lactone and carboxylate forms are used to calculate their respective concentrations at each time point. The rate of degradation (hydrolysis) and the half-life of the lactone form can then be determined.

In Vivo Stability and Pharmacokinetic Analysis

In vivo stability is assessed through pharmacokinetic studies in animal models.

Objective: To determine the plasma concentration-time profile of the lactone and carboxylate forms of this compound following administration.

Methodology:

-

Drug Administration: The compound, formulated in a suitable vehicle, is administered to the animal model (e.g., mice, rats) via the intended clinical route (e.g., intravenous, oral).

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Processing: The plasma samples are typically subjected to a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and its metabolite from the plasma matrix. Acidification of the sample is crucial to stabilize the lactone form.

-

LC-MS/MS Analysis: Due to the complexity of the biological matrix and the need for high sensitivity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the lactone and carboxylate forms in plasma.

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and the area under the curve (AUC) for both the lactone and carboxylate species.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The reversible pH-dependent equilibrium between the active lactone and inactive carboxylate forms of this compound.

Caption: A typical experimental workflow for assessing the in vitro stability of this compound.

Strategies to Enhance Stability

The inherent instability of the lactone ring has driven the development of various strategies to improve the delivery and efficacy of camptothecin derivatives.

-

Prodrugs: Chemical modification of the parent compound to create a more stable prodrug that is converted to the active form at the target site. Irinotecan (B1672180) (CPT-11), a prodrug of SN-38, is a successful clinical example.[10]

-

Liposomal Formulations: Encapsulating the drug in liposomes can protect the lactone ring from hydrolysis in the systemic circulation and enhance its delivery to tumor tissues.[4]

-

Nanoparticle Delivery Systems: Similar to liposomes, nanoparticles can serve as carriers to protect the drug and provide targeted delivery.[11][12]

-

Polymer-Drug Conjugates: Attaching the drug to a polymer backbone can improve solubility and stability.[13]

Conclusion

The stability of this compound is a critical determinant of its potential as a therapeutic agent. The pH-dependent equilibrium between the active lactone and inactive carboxylate forms necessitates careful consideration in formulation development and preclinical evaluation. The experimental protocols and analytical methods described in this guide provide a framework for researchers to accurately assess the stability profile of this promising anticancer compound. By understanding and addressing the stability challenges, the full therapeutic potential of this compound can be unlocked, paving the way for its successful clinical translation.

References

- 1. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A mechanistic and kinetic study of the E-ring hydrolysis and lactonization of a novel phosphoryloxymethyl prodrug of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma | ASJP [asjp.cerist.dz]

- 9. Development and Validation of Stability Indicating LC Method for 10-Hydroxycamptothecin [file.scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of a chemically stable 10-hydroxycamptothecin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel Water-Soluble Poly-(ethylene glycol)-10-hydroxycamptothecin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

pH-Dependent Stability of the 12-Ethyl-9-hydroxycamptothecin Lactone Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (B557342) and its derivatives, a class of potent anti-cancer agents, function by inhibiting DNA topoisomerase I. A critical structural feature for their biological activity is the α-hydroxy-lactone ring (the E-ring). This guide provides a detailed examination of the pH-dependent stability of the lactone ring in 12-Ethyl-9-hydroxycamptothecin. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the parent compound, camptothecin, and its structurally similar analogues, such as SN-38 (7-Ethyl-10-hydroxycamptothecin). The fundamental principles governing the lactone ring's stability are conserved across the camptothecin family, making these analogues relevant models.

The stability of the lactone ring is paramount, as its hydrolysis to the inactive carboxylate form significantly diminishes the therapeutic efficacy of these compounds. This reversible, pH-dependent equilibrium is a key consideration in the development of camptothecin-based therapeutics. Under acidic conditions (pH < 7), the equilibrium favors the closed, active lactone form.[1] Conversely, at physiological pH (around 7.4) and in basic conditions, the lactone ring is susceptible to hydrolysis, leading to the formation of the inactive, open-ring carboxylate species.[1][2]

This guide will delve into the chemical basis of this equilibrium, present quantitative data on the stability of camptothecin analogues, provide detailed experimental protocols for assessing lactone stability, and offer visual representations of the underlying chemical and experimental processes.

Chemical Background and Mechanism of Hydrolysis